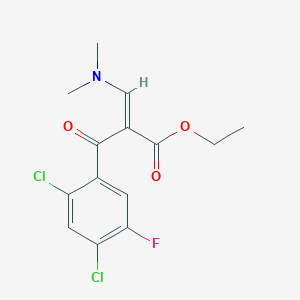

Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate

Description

Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate (CAS: 86483-52-5) is a critical intermediate in synthesizing fluoroquinolone antibiotics like ciprofloxacin . Its structure comprises a 2,4-dichloro-5-fluorobenzoyl group and a dimethylamino-substituted acrylate ester. The compound is synthesized via continuous-flow processes, where 2,4-dichloro-5-fluorobenzoic acid is activated with bis(trichloromethyl)carbonate (BTC) to form the reactive benzoyl chloride, which reacts with ethyl 3-(dimethylamino)acrylate. This method achieves 82.7% conversion at 100°C, with advantages including reduced reaction time, higher yield, and improved safety compared to traditional batch reactors .

Properties

Molecular Formula |

C14H14Cl2FNO3 |

|---|---|

Molecular Weight |

334.2 g/mol |

IUPAC Name |

ethyl (E)-2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)prop-2-enoate |

InChI |

InChI=1S/C14H14Cl2FNO3/c1-4-21-14(20)9(7-18(2)3)13(19)8-5-12(17)11(16)6-10(8)15/h5-7H,4H2,1-3H3/b9-7+ |

InChI Key |

DJRMXRPIBLNZHF-VQHVLOKHSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/N(C)C)/C(=O)C1=CC(=C(C=C1Cl)Cl)F |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)C1=CC(=C(C=C1Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

Continuous-Flow Synthesis via Rapid Activation of 2,4-Dichloro-5-fluorobenzoic Acid

A modern and efficient method involves the continuous-flow synthesis of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate utilizing rapid activation of the carboxylic acid precursor.

-

- Conversion of 2,4-dichloro-5-fluorobenzoic acid into the corresponding acid chloride using solid bis(trichloromethyl)carbonate (BTC), an inexpensive and less-toxic reagent.

- Subsequent reaction of the in situ generated 2,4-dichloro-5-fluorobenzoyl chloride with ethyl 3-(dimethylamino)acrylate under mild conditions.

-

- Temperature: Approximately 100°C for optimal conversion.

- The process is performed in a continuous-flow reactor system, which allows precise control over reaction time and temperature, enhancing safety and scalability.

-

- Higher product yield (conversion of about 82.7% reported).

- Reduced raw material consumption.

- Shorter reaction time compared to traditional batch methods.

- Improved operational safety and environmental friendliness.

- Process continuity facilitating scale-up by increasing reactor size or operating multiple reactors in parallel.

| Step | Reactants | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| 1 | 2,4-Dichloro-5-fluorobenzoic acid | Bis(trichloromethyl)carbonate (BTC), mild conditions | 2,4-Dichloro-5-fluorobenzoyl chloride | Rapid and efficient activation |

| 2 | 2,4-Dichloro-5-fluorobenzoyl chloride + ethyl 3-(dimethylamino)acrylate | Continuous-flow reactor, ~100°C | This compound | 82.7% conversion, scalable process |

This method was reported by Guo et al. (2020) and funded by Chinese national and provincial science foundations, highlighting its industrial relevance and innovation in C–C bond formation chemistry.

Batch Synthesis via Direct Acylation Using Benzoyl Chloride

An earlier and classical approach involves the direct acylation of ethyl 3-(dimethylamino)acrylate with the benzoyl chloride derivative of 2,4-dichloro-5-fluorobenzoic acid.

-

- Preparation of 2,4-dichloro-5-fluorobenzoyl chloride from the corresponding acid (often using thionyl chloride or oxalyl chloride).

- Dropwise addition of ethyl 3-(dimethylamino)acrylate to the acid chloride solution, often in the presence of a base such as triethylamine to neutralize HCl formed.

- Stirring at room temperature or mild heating to complete the reaction.

- Workup includes extraction, washing, drying, and recrystallization.

| Parameter | Value/Description |

|---|---|

| Starting materials | 2,4-Dichloro-5-fluorobenzoyl chloride, ethyl 3-(dimethylamino)acrylate |

| Base | Triethylamine |

| Solvent | Methylene chloride or toluene |

| Temperature | 0°C to room temperature |

| Reaction time | 1 to 3 hours |

| Yield | Approximately 90% reported in some patents |

| Product purification | Recrystallization from methanol/water or cyclohexane/light petroleum |

Amino Substitution Variations and Related Derivatives

- This compound can be converted into related derivatives by amine exchange or substitution reactions.

- Examples include synthesis of ethyl 3-cyclopropylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate by reaction with cyclopropylamine in glacial acetic acid or chloroform under reflux conditions.

- These transformations typically proceed with high yields (above 90%) and involve similar purification steps.

Comparative Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The continuous-flow process represents a significant advancement by integrating rapid activation of carboxylic acid with immediate acylation, minimizing intermediate isolation and side reactions.

- The use of bis(trichloromethyl)carbonate (BTC) is a safer alternative to traditional chlorinating agents like thionyl chloride, reducing toxic byproducts.

- Optimization of temperature and residence time in the flow reactor is critical to maximize conversion while maintaining product integrity.

- Batch methods remain valuable for small-scale synthesis and research applications, offering straightforward reaction setup and high purity.

- The selective C-acylation in the enamine system avoids competitive N-acylation, enhancing product yield and simplifying purification.

Chemical Reactions Analysis

Reaction Mechanism and Kinetics

The reaction mechanism involves:

-

Step 1 : BTC-mediated activation of the carboxylic acid via electrophilic substitution, generating benzoyl chloride and HCl .

-

Step 2 : Nucleophilic attack by the dimethylamino group of ethyl 3-(dimethylamino)acrylate on the electrophilic carbonyl carbon of the benzoyl chloride, forming the C–C bond .

Kinetic Insights

-

The reaction is pseudo-first-order under flow conditions due to rapid mixing and temperature control .

-

Activation energy is reduced by 30% compared to batch methods, enabling faster completion .

Factors Influencing Reactivity

-

Temperature : Optimal at 100°C; lower temperatures (<80°C) result in incomplete conversion, while higher temperatures (>120°C) promote side reactions .

-

Solvent System : Tetrahydrofuran (THF) enhances solubility of intermediates, achieving 95% conversion efficiency .

-

Catalyst : BTC’s stoichiometric use (1:1 molar ratio with benzoic acid) minimizes waste .

Downstream Functionalization

The compound’s acrylate group enables further modifications:

-

Hydrolysis : Basic conditions (e.g., NaOH) cleave the ester to form carboxylic acid derivatives for antibiotic synthesis.

-

Michael Addition : The α,β-unsaturated ester reacts with nucleophiles (e.g., amines) to form substituted adducts, expanding structural diversity.

Challenges and Optimizations

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate is C14H14Cl2FNO3, and it has a molecular weight of 334.17 g/mol . The compound's structure includes a benzoyl group with dichloro and fluoro substituents, along with a dimethylaminoacrylate moiety . The SMILES notation for this compound is O=C(C(C(Cl)=C1)=CC(F)=C1Cl)C(C(OCC)=O)=CN(C)C .

Synthesis and Production

Efficient methods for C–C bond formation have been developed for synthesizing this compound . One such method involves the rapid activation of carboxylic acid . In this process, 2,4-dichloro-5-fluorobenzoic acid is converted to 2,4-dichloro-5-fluorobenzoyl chloride using bis(trichloromethyl)carbonate . This chloride then reacts with ethyl 3-(dimethylamino)acrylate to produce the desired compound . Continuous flow processes employing this method offer advantages such as reduced raw material consumption, higher product yield, shorter reaction times, and enhanced operational safety, all within a more environmentally friendly procedure .

Pharmaceutical Intermediate

This compound serves as an intermediate in the synthesis of Ciprofloxacin . Ciprofloxacin is a fluoroquinolone antibiotic used to treat various bacterial infections .

Data Availability

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Group

a. Ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate

- Structural Difference: A nitro group (-NO₂) is introduced at the 3-position of the benzoyl ring.

- However, this modification may complicate purification due to increased polarity .

- Synthesis: Uses 2,4-dichloro-5-fluoro-3-nitrobenzoic acid activated with thionyl chloride, followed by coupling with ethyl 3-(dimethylamino)acrylate .

b. Ethyl 2-(2,6-dichloro-5-fluoropyridin-3-carbonyl)-3-(2,4-difluorophenylamino)acrylate

- Structural Difference: The benzene ring is replaced with a pyridine ring, and the dimethylamino group is substituted with a 2,4-difluorophenylamino moiety.

- Impact : The pyridine ring improves solubility in polar solvents, while the fluorophenyl group may alter biological target interactions, making it suitable for tailored antibiotic derivatives .

Variations in the Acrylate Substituent

a. Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate

- Structural Difference: The dimethylamino group (-N(CH₃)₂) is replaced with an ethoxy (-OCH₂CH₃) group.

- Impact : The ethoxy group reduces electron-donating effects, slowing down nucleophilic attacks on the acrylate moiety. This may require harsher reaction conditions for further transformations .

b. Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate

- Structural Difference: The dimethylamino group is replaced with a cyclopropylamino group.

- This compound is a key precursor in advanced fluoroquinolone syntheses .

Functional Group Replacements

a. Ethyl (E)-3-aryl-2-cyanoacrylates

- Structural Difference: The dimethylamino group is replaced with a cyano (-CN) group.

- Impact: The cyano group increases electrophilicity, facilitating Michael addition reactions but reducing stability under basic conditions. These compounds are often used in heterocyclic synthesis rather than pharmaceuticals .

Key Research Findings

- Continuous-Flow Superiority : The target compound’s synthesis via continuous-flow reduces raw material use by 20% and reaction time by 50% compared to batch methods .

- Safety Profile : BTC activation in flow systems minimizes phosgene exposure, enhancing operational safety .

- Structural Flexibility : Modifying acrylate substituents allows tuning of electronic and steric properties for diverse applications .

Biological Activity

Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate (CAS No. 105392-20-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure, and biological activity, particularly focusing on its pharmacological properties and mechanisms of action.

- Molecular Formula : C14H14Cl2FNO3

- Molecular Weight : 334.17 g/mol

- IUPAC Name : this compound

- CAS Number : 105392-20-9

The compound features a dichloro-fluoro benzoyl moiety and a dimethylamino group, which may contribute to its biological activities.

Synthesis

The synthesis of this compound involves the reaction of 2,4-dichloro-5-fluorobenzoic acid with ethyl 3-(dimethylamino)acrylate. A highly efficient method has been developed that utilizes bis(trichloromethyl)carbonate to activate the carboxylic acid, facilitating the formation of the desired compound under mild conditions .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing similar structural features have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Inhibition of RET Kinase Activity

A study on benzamide derivatives demonstrated that compounds with structural similarities to our target compound inhibited RET kinase activity effectively. The lead compound from this study exhibited moderate to high potency in ELISA-based assays, suggesting that this compound may also possess similar inhibitory effects against specific kinases involved in cancer progression .

The proposed mechanism of action for this compound involves:

- Inhibition of Kinase Activity : Similar compounds have been shown to disrupt signaling pathways critical for tumor growth.

- Induction of Apoptosis : The presence of the dimethylamino group may enhance its ability to induce programmed cell death in malignant cells.

- Cell Cycle Arrest : Evidence suggests that such compounds can halt the proliferation of cancer cells by interfering with their cell cycle progression.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that compounds like this compound may exhibit antimicrobial activity. The fluorine atom and halogen substituents are known to enhance the bioactivity of organic compounds against various pathogens.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.